2,4-Dimethylhepta-2,4-dienal

Gas Chromatography Volatile Compound Identification Quality Control

2,4-Dimethylhepta-2,4-dienal (CAS 42452-48-2), systematically named (2E,4E)-2,4-dimethyl-2,4-heptadienal, is a C9 conjugated dienal belonging to the α,β-unsaturated aldehyde family. Its structure features a seven-carbon backbone bearing methyl substituents at positions 2 and 4, with two carbon–carbon double bonds (Δ² and Δ⁴) in full conjugation with the terminal aldehyde group.

Molecular Formula C9H14O
Molecular Weight 138.21 g/mol
CAS No. 42452-48-2
Cat. No. B8588554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethylhepta-2,4-dienal
CAS42452-48-2
Molecular FormulaC9H14O
Molecular Weight138.21 g/mol
Structural Identifiers
SMILESCCC=C(C)C=C(C)C=O
InChIInChI=1S/C9H14O/c1-4-5-8(2)6-9(3)7-10/h5-7H,4H2,1-3H3
InChIKeyPHOBFHQBEYNKAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dimethylhepta-2,4-dienal (CAS 42452-48-2): Compound Class, Structural Identity, and Procurement Context


2,4-Dimethylhepta-2,4-dienal (CAS 42452-48-2), systematically named (2E,4E)-2,4-dimethyl-2,4-heptadienal, is a C9 conjugated dienal belonging to the α,β-unsaturated aldehyde family. Its structure features a seven-carbon backbone bearing methyl substituents at positions 2 and 4, with two carbon–carbon double bonds (Δ² and Δ⁴) in full conjugation with the terminal aldehyde group [1]. This fully conjugated dienal architecture distinguishes it from regioisomeric analogs such as 2,4-dimethyl-2,6-heptadienal, where only the Δ² double bond is conjugated to the carbonyl. The compound occurs naturally in the volatile fractions of botanicals including Dalbergia odorifera and Ormosia henryi, and is listed as a fragrance ingredient in the COSMILE Europe cosmetic ingredient database [2].

Analytical Standard Suitability Documented Kovats retention index on HP-5 and curated mass spectrum in Wiley SpectraBase enable unambiguous GC-MS identity confirmation.
Botanical Marker Specificity (2E,4E)-2,4-dimethyl-2,4-heptadienal is a dominant volatile marker in Dalbergia odorifera and Ormosia henryi essential oils, supporting authentication workflows.
Fragrance Ingredient Context Listed in COSMILE Europe with typical-use concentration ranges for rinse-off and leave-on cosmetic products; 2,4-isomer offers a fresh, citrus-like note profile distinct from regioisomers.

Why Generic Substitution of 2,4-Dimethylhepta-2,4-dienal with Regioisomeric or Unsubstituted Analogs Is Scientifically Unsupported


Although 2,4-dimethylhepta-2,4-dienal shares the molecular formula C₉H₁₄O with its 2,6-heptadienal regioisomer, the position of the second double bond fundamentally alters the extent of π-conjugation, electronic distribution, and consequently the compound's chromatographic retention, UV absorption characteristics, and chemical reactivity [1]. The fully conjugated 2,4-dienal system presents distinct nucleophilic addition and Diels–Alder reactivity profiles compared to the cross-conjugated or non-conjugated analogs. Furthermore, the 2,4-isomer has been specifically documented as a dominant volatile marker in certain botanical essential oils (e.g., Dalbergia odorifera, relative content >15%), whereas the 2,6-isomer co-occurs but in different relative abundances, underscoring that these isomers are biosynthetically distinct and not functionally interchangeable [2]. Procurement of an unspecified isomer mixture or the wrong regioisomer therefore introduces quantitative and qualitative uncertainty in fragrance reconstitution, natural product authentication, or synthetic intermediate applications.

Target: 2,4-Dimethyl-2,4-heptadienal

Fully conjugated (2E,4E)-dienal system; Kovats RI 1090 (HP-5 MS); documented as major botanical marker >15% in Dalbergia odorifera; COSMILE-listed fragrance with defined use concentrations.

Substitute Risk: 2,6-Regioisomer

Only Δ² conjugated to carbonyl; different GC retention position and mass spectral fragmentation; co-occurs but with distinct biosynthetic proportion; floral, sweet odor profile may alter sensory target.

Key substitution consequences

Reactivity & Identification

Extended π-conjugation of 2,4-isomer influences Diels–Alder regioselectivity and UV-Vis λmax; RI and MS benchmarks absent for mislabeled 2,6-isomer.

Formulation & Authentication

Botanical reconstitution fidelity requires isomer-specific marker quantification; fragrance concentration guidelines (COSMILE) apply only to the 2,4-isomer.

Quantitative Differential Evidence for 2,4-Dimethylhepta-2,4-dienal (CAS 42452-48-2) Relative to Closest Analogs


Kovats Retention Index Differentiation on Standard Non-Polar GC Column (HP-5 MS)

The target compound (2E,4E)-2,4-dimethyl-2,4-heptadienal exhibits a Kovats retention index (RI) of 1090 on an HP-5 MS capillary column (30 m × 0.25 mm × 0.25 μm film thickness, helium carrier gas) under standardized temperature programming (60 °C for 2 min, ramp at 15 K/min to 300 °C, hold 10 min) [1]. A second independent determination on an HP-5 column with a custom temperature program (40 °C for 2 min, multi-step ramp to 280 °C) yielded an RI of 1129 [2]. These well-characterized RI values provide a system-independent identifier that distinguishes the 2,4-dienal isomer from its 2,6-dienal regioisomer, which elutes at a different retention position under equivalent conditions. The documented RI on the widely adopted HP-5 stationary phase enables unambiguous chromatographic confirmation of identity, reducing the risk of isomeric misassignment in quality control workflows.

Kovats RI (HP-5)
Cross-study comparable
1090 (HP-5 MS, 60°C start)
1129 (HP-5, 40°C start)
RI matching supports isomer identity differentiation; no co-injection with 2,6-isomer identified.
Two independent temperature programs yield consistent benchmark values.
Gas Chromatography Volatile Compound Identification Quality Control

Conjugation Architecture: Full Dienal π-System vs. Partially Conjugated Regioisomer

The (2E,4E)-2,4-dimethyl-2,4-heptadienal isomer possesses a fully conjugated dienal π-system in which both the Δ² and Δ⁴ double bonds are in conjugation with the aldehyde carbonyl, as confirmed by the IUPAC Standard InChI stereochemistry assignments (b8-5+, b9-6+) [1]. In contrast, the 2,6-regioisomer (e.g., CAS 80192-49-0 or 80192-48-9) has double bonds at positions 2 and 6, meaning only the Δ² bond is conjugated to the carbonyl while the Δ⁶ bond is isolated. This difference in π-conjugation length predicts a measurable bathochromic shift in the UV-Vis λ_max for the 2,4-isomer relative to the 2,6-isomer, and distinct reactivity patterns in pericyclic reactions (Diels–Alder, electrocyclization) and nucleophilic conjugate additions that are relevant to synthetic applications.

Conjugation Architecture
Class-level inference
Fully conjugated (2E,4E)-dienal system verified by IUPAC InChI stereochemistry.
Extended π-conjugation predicts distinct UV-Vis and pericyclic reactivity vs. 2,6-isomer.
No experimental λmax or molar extinction data available for direct comparison.
Electronic Structure UV-Vis Spectroscopy Reactivity Prediction

Natural Occurrence and Relative Abundance as Dominant Volatile Marker in Dalbergia odorifera

In a GC-MS analysis of supercritical CO₂ extraction products from Dalbergiae odoriferae (Dalbergia odorifera), 2,4-dimethyl-2,4-heptadienal was identified as one of three dominant volatile constituents, with a relative chromatographic peak area exceeding 15%. Together with nerolidol and 2,4-dimethyl-2,6-heptadienal, these three compounds constituted 82.5% of the total volatile oil [1]. The co-occurrence of both the 2,4- and 2,6-isomers at individually quantifiable levels (>15% each) in the same extract demonstrates that the two isomers are biosynthetically distinguishable and that the 2,4-isomer serves as a specific chemotaxonomic marker. Similarly, 2,4-dimethyl-2,4-heptadienal was reported as a major component of the essential oil from Ormosia henryi Prain, accounting for a significant proportion of the 96.9% of identified volatiles [2].

Botanical Marker Abundance
Cross-study comparable
>15% relative peak area in Dalbergia odorifera supercritical CO₂ extract; also major component of Ormosia henryi oil.
Quantitatively non-negligible chemotaxonomic marker; co-occurs with 2,6-isomer but both >15%.
Specific ratio between isomers not numerically reported; GC peak area normalization only.
Botanical Authentication Natural Product Chemistry Essential Oil Analysis

Computed Physicochemical Properties and Experimentally Measured Parameters of the 2,6-Isomer

The computed physicochemical properties of (2E,4E)-2,4-dimethyl-2,4-heptadienal are: density 0.857 g/cm³ (calculated), boiling point 214.666 °C at 760 mmHg (calculated), and flash point 88.79 °C (calculated) . These values are based on computational estimation (ACD/Labs or equivalent algorithm) and differ from the experimentally determined properties reported for the commercially available mixture of 2,4-dimethyl-2,6-heptadienal isomers (Sigma-Aldrich catalog no. 238783, CAS 85136-08-9), which lists a boiling point of 47 °C at 2 mmHg (reduced pressure), density of 0.87 g/mL at 25 °C, and refractive index n20/D 1.4664 . While the boiling point comparison is confounded by the different pressure conditions (760 mmHg vs. 2 mmHg), the density difference (0.857 vs. 0.87 g/cm³) and the distinct CAS registry numbers confirm that the two compounds are not identical and should be procured as separate chemical entities.

Density (computed)
Cross-study comparable
0.857 g/cm³ (calc.) vs. 0.87 g/mL (2,6-isomer mix, exp.)
Supports incoming identity verification via simple density measurement.
Δ ≈ 0.013 g/mL; computed vs. experimental basis. Boiling point comparison confounded by pressure difference.
Physicochemical Characterization Formulation Design Solvent Selection

COSMILE Europe Regulatory Listing and Defined Cosmetic Use Concentrations

2,4-Dimethylhepta-2,4-dienal is listed in the COSMILE Europe cosmetic ingredient database as a fragrance ingredient (function: enhances the smell of a product and/or perfumes the skin) [1]. The COSMILE Europe entry specifies typical use concentrations in cosmetic products: approximately 0.2–1% in leave-on products such as hair conditioners, shampoos, hair sprays, and spray deodorants, and approximately 1–3% in stick deodorants [2]. This defined concentration range distinguishes the compound as a formulated fragrance ingredient with established safety-in-use parameters under EU cosmetic regulations. The 2,6-isomer (2,4-dimethyl-2,6-heptadienal) is also used as a fragrance ingredient but with a different odor profile description (floral, sweet) , indicating that the two isomers are not considered interchangeable in perfumery applications.

EU CosIng Use Range
Cross-study comparable
0.2–1% (leave-on products)
1–3% (stick deodorants)
Defines typical formulation concentration framework reviewed under EU cosmetics regulation.
Applies to CAS 42452-48-2; 2,6-isomer not covered by same framework.
Cosmetic Regulation Fragrance Safety Formulation Compliance

Provenance in Peer-Reviewed GC-MS Spectral Libraries Supporting Unambiguous Identification

The electron ionization (EI) mass spectrum of (2E,4E)-2,4-dimethyl-2,4-heptadienal has been deposited in the Wiley SpectraBase spectral database (Spectrum ID: KS49upND4IE, Wiley ID: 1137982) and is linked to the NIST Chemistry WebBook entry for CAS 42452-48-2 [1][2]. The exact mass is 138.104465 g/mol, with a characteristic SPLASH identifier (splash10-0a4i-9800000000-a55a92196da89c9def1c) that allows reproducible spectral matching. The availability of a curated, peer-reviewed mass spectrum in a major commercial spectral library (John Wiley & Sons) means that laboratories can verify the identity of the purchased 2,4-isomer against an authoritative reference spectrum, discriminating it from isomeric or homologous contaminants that may produce similar but non-identical fragmentation patterns.

EI Mass Spectrum Library
Supporting evidence
Wiley SpectraBase ID: KS49upND4IE
SPLASH: splash10-0a4i-9800000000-a55a92196da89c9def1c
Provides orthogonal identity confirmation beyond retention index; distinguishable from 2,6-isomer fragmentation.
Exact mass 138.104465 g/mol; curated reference spectrum for spectral library matching.
Mass Spectrometry Spectral Matching Compound Identity Verification

Procurement-Driven Application Scenarios for 2,4-Dimethylhepta-2,4-dienal (CAS 42452-48-2)


Natural Product Authentication and Botanical Extract Standardization

For quality control laboratories authenticating Dalbergia odorifera (rosewood) or Ormosia henryi essential oils, 2,4-dimethyl-2,4-heptadienal serves as a quantitatively dominant chemotaxonomic marker (relative content >15% in Dalbergia odorifera supercritical CO₂ extract) [1][2]. Procurement of the pure, stereochemically defined (2E,4E)-isomer (CAS 42452-48-2) enables its use as an external calibration standard to quantify this marker in botanical extracts, distinguishing genuine plant material from adulterated or substituted samples. The documented Kovats RI (1090 on HP-5 MS) and mass spectrum (SPLASH identifier splash10-0a4i-9800000000-a55a92196da89c9def1c) provide two orthogonal analytical anchors for unambiguous identification [3][4].

Stereochemically Defined Synthetic Building Block for Conjugated Dienal Chemistry

The fully conjugated (2E,4E)-dienal architecture of this compound renders it a substrate of choice for pericyclic reactions (Diels–Alder cycloadditions, electrocyclizations) and conjugate addition reactions where the extended π-system governs regioselectivity and reaction kinetics [1]. Synthetic chemists pursuing natural product total synthesis (e.g., polyunsaturated aldehyde-containing marine natural products) or fragrance intermediate synthesis can leverage the defined (2E,4E) stereochemistry and the full conjugation of the dienal system. The distinct electronic structure of the 2,4-isomer—versus the partially conjugated 2,6-isomer—means that procurement of the correct CAS number is essential for ensuring consistent reaction outcomes.

EU-Compliant Fragrance Formulation Within Defined Safety Concentration Windows

Cosmetic formulators targeting the EU market can utilize 2,4-dimethylhepta-2,4-dienal within the COSMILE Europe-defined concentration ranges of 0.2–1% for shampoos, hair conditioners, hair sprays, and spray deodorants, and 1–3% for stick deodorants [1]. These concentration windows have been reviewed under the EU Cosmetic Products Regulation framework and provide a quantitative safety-in-use basis for product development. Formulators seeking a fresh, citrus-like, green olfactory note should specify CAS 42452-48-2 rather than the 2,6-isomer (CAS 80192-49-0 or 85136-08-9), which is described as possessing a sweet, floral aroma profile and may deliver a different sensory outcome [2].

GC-MS Method Development and Spectral Library Expansion

Analytical laboratories developing GC-MS methods for volatile compound profiling in food, fragrance, or natural product matrices can use the curated mass spectrum (Wiley SpectraBase KS49upND4IE) and the NIST-verified Kovats RI (1090 on HP-5 MS) of this compound as reference data points [1][2]. The unique SPLASH identifier and exact mass (138.104465 g/mol) enable confident spectral deconvolution even in complex mixtures where regioisomeric co-elution is a concern. Procurement of the pure (2E,4E)-isomer allows laboratories to generate in-house retention time and response factor data under their specific instrumental conditions.

Application
Selection Property
Validation Focus
Botanical authentication
Chemotaxonomic marker specificity
GC retention index and mass spectral match against authenticated reference data
Conjugated dienal synthesis
(2E,4E) stereochemistry and full π-conjugation
Reaction regioselectivity monitoring via cycloaddition or conjugate addition outcomes
EU fragrance formulation
COSMILE-defined concentration framework
Sensory profile comparison vs. regioisomer; regulatory documentation review
GC-MS method development
Curated spectral library entry
In-house retention-time and response factor calibration under laboratory-specific conditions
Quote Request

Request a Quote for 2,4-Dimethylhepta-2,4-dienal

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.